![molecular formula C9H6N2OS B1299368 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- CAS No. 173838-60-3](/img/structure/B1299368.png)
4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)-
Overview
Description
4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- (4-TCP) is an important industrial chemical used in the synthesis of pharmaceuticals and other compounds. It is a versatile building block for the synthesis of a variety of compounds, and has a wide range of applications in the medical and scientific fields. 4-TCP is a heterocyclic compound with a thiazole ring and a pyridine ring, and is a key component of many drugs and other compounds.
Scientific Research Applications
Antinociceptive and Anti-inflammatory Synthesis
This compound may be used in the synthesis of Benzothiazine N-acylhydrazones , which have potential antinociceptive (pain-blocking) and anti-inflammatory activities .
C–H Amination
It serves as a directing group for C–H amination mediated by cupric acetate, allowing for effective amination of β-C (sp2)–H bonds of benzamide derivatives with various amines .
Synthesis of N-(Pyridin-2-yl)imidates
The compound is involved in the selective transformation of α-iminonitriles to corresponding imidates, which are synthesized under ambient conditions .
Synthesis of Novel Heterocyclic Compounds
It is used in the design and synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives with potential biological activities evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Copper-Catalyzed Synthesis
This compound is utilized in copper-catalyzed synthesis of pyridin-2-yl-methanones through direct Csp3-H oxidation with water under mild conditions .
Electrostatic Potential Analysis
In studies involving electrostatic potential, this compound’s nitrogen on the pyridine ring shows significant negative electrostatic potential, which is crucial for understanding molecular interactions .
Mechanism of Action
While specific literature on the mechanism of action for this compound is scarce, its potential biological effects could be related to angiogenesis inhibition. The compound N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k) , a derivative of the same class, has demonstrated anti-angiogenic properties . Further studies are needed to elucidate the exact pathways involved.
properties
IUPAC Name |
2-pyridin-2-yl-1,3-thiazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-5-7-6-13-9(11-7)8-3-1-2-4-10-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVUCLKAKKBRFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366649 | |
Record name | 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- | |
CAS RN |
173838-60-3 | |
Record name | 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyridin-2-yl)-1,3-thiazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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